molecular formula C9H10BrNS B3212202 6-Bromothiochroman-4-amine CAS No. 1097804-55-1

6-Bromothiochroman-4-amine

Cat. No. B3212202
CAS RN: 1097804-55-1
M. Wt: 244.15
InChI Key: BBIVYWYYBBNZIL-UHFFFAOYSA-N
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Description

6-Bromothiochroman-4-amine is an organic compound with the chemical formula C9H7BrOS . It belongs to the class of thiochromans , which are heterocyclic compounds containing a sulfur atom in their ring structure. The compound’s systematic IUPAC name is 6-bromo-3,4-dihydro-2H-1-benzothiopyran-4-one .


Molecular Structure Analysis

The molecular structure of 6-Bromothiochroman-4-amine consists of a benzothiopyran ring with a bromine substituent at position 6. The quaternary ammonium nitrogen atom (N+) in the ring contributes to its pharmacological properties . For a visual representation, refer to the chemical structure provided in the Thermo Scientific Chemicals catalog .


Chemical Reactions Analysis

  • Reductive Alkylation : Reacting with aldehydes or ketones in the presence of hydrogen and a metal catalyst to form imine derivatives (Schiff bases) .
  • Competitive Binding : Non-depolarizing NMBDs (neuromuscular blocking drugs) can competitively bind to postjunctional nicotinic receptors, antagonizing acetylcholine’s action .

Mechanism of Action

  • Depolarizing NMBD : Succinylcholine, a depolarizing NMBD, acts as an agonist at ACh receptors. It produces conformational changes in the receptor, leading to muscle depolarization .
  • Non-Depolarizing NMBD : These drugs competitively inhibit ACh binding to nicotinic receptors, preventing muscle depolarization .

Physical and Chemical Properties

  • Melting Point : Approximately 66.5-75.5°C .
  • Form : Cream-colored powder .
  • Storage : Store in a cool, dry place away from oxidizing agents .

Future Directions

  • Pharmacological Properties : Investigate potential biological activities, such as anti-inflammatory effects .

properties

IUPAC Name

6-bromo-3,4-dihydro-2H-thiochromen-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNS/c10-6-1-2-9-7(5-6)8(11)3-4-12-9/h1-2,5,8H,3-4,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBIVYWYYBBNZIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=C(C1N)C=C(C=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-bromo-3,4-dihydro-2H-1-benzothiopyran-4-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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